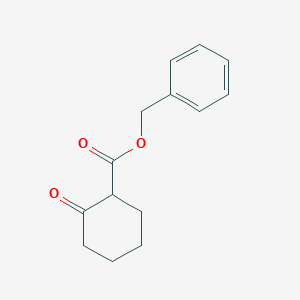

Benzyl 2-oxocyclohexane-1-carboxylate

Description

Significance of Cyclic β-Ketoesters as Chemical Scaffolds

Cyclic β-ketoesters are a class of organic compounds characterized by a ketone and an ester functional group separated by a single carbon atom within a ring structure. fiveable.me This arrangement imparts unique reactivity that makes them highly valuable in organic synthesis. researchgate.net The chemistry of these compounds has garnered considerable attention because they function as crucial intermediates in the creation of complex molecular architectures. fiveable.meresearchgate.net

The utility of cyclic β-ketoesters stems from several key features:

Versatile Reactivity : The presence of both a ketone and an ester group allows for a wide range of chemical transformations. fiveable.me These include hydrolysis, decarboxylation, reduction, halogenation, and various condensation reactions. fiveable.mevictoria.ac.nz

Enolate Formation : The protons on the α-carbon (the carbon between the two carbonyl groups) are acidic, facilitating the formation of a stable enolate intermediate. This enolate is a powerful nucleophile, crucial for forming new carbon-carbon bonds in reactions like the Claisen condensation and alkylations. fiveable.me

Building Blocks for Heterocycles : Cyclic β-ketoesters are frequently employed as starting materials for the synthesis of various heterocyclic compounds, such as pyrones, pyridines, and quinolines, which are common motifs in pharmaceuticals and natural products. fiveable.me

Structural Influence : The cyclic nature of these scaffolds provides a degree of rigidity and stability, which can influence the stereochemical outcome of reactions, allowing for greater control over the three-dimensional structure of the target molecule. fiveable.me

The Dieckmann condensation, an intramolecular Claisen condensation of diesters, is a classic and effective method for synthesizing five- and six-membered cyclic β-ketoesters. libretexts.org The resulting cyclic β-ketoester can then be readily modified, for instance, through alkylation at the α-position followed by decarboxylation to yield a substituted cyclic ketone. libretexts.org

Contextual Overview of Benzyl (B1604629) 2-oxocyclohexane-1-carboxylate in Advanced Synthetic Chemistry

Benzyl 2-oxocyclohexane-1-carboxylate belongs to the family of cyclic β-ketoesters and possesses the characteristic reactivity of this class. Its structure consists of a six-membered cyclohexanone (B45756) ring with a benzyl carboxylate group attached to the adjacent carbon atom. The "benzyl" portion of the ester is particularly significant in advanced synthetic strategies.

The benzyl group serves as an effective protecting group for the carboxylic acid. beilstein-journals.org Benzyl esters are stable under many reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation. This process, known as hydrogenolysis, cleaves the benzyl-oxygen bond to yield the free carboxylic acid and toluene (B28343), a relatively benign byproduct. This strategic use of the benzyl group allows chemists to perform reactions on other parts of the molecule without affecting the carboxylic acid functionality.

The synthesis of benzyl esters can be achieved through various methods, including the reaction of a carboxylic acid with benzyl alcohol or benzyl halides. acs.org In the context of this compound, its preparation would typically involve the benzylation of 2-oxocyclohexane-1-carboxylic acid or the transesterification of a simpler alkyl ester.

As an intermediate, this compound is a precursor for synthesizing more complex molecules. The reactive α-methylene group can be functionalized, and subsequent manipulation of the ketone and ester groups opens pathways to a variety of molecular scaffolds. researchgate.net For example, it can be envisioned as a key component in the synthesis of substituted cyclohexanes, which are prevalent in many biologically active compounds.

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2205-32-5 | C₁₄H₁₆O₃ | 232.28 |

| Methyl 1-benzyl-2-oxocyclohexane-1-carboxylate | - | C₁₅H₁₈O₃ | 246.30 |

| Ethyl (1S)-1-benzyl-2-oxocyclohexane-1-carboxylate | 72763-84-9 | C₁₆H₂₀O₃ | 260.33 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOGMVJYLSQKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275939 | |

| Record name | Phenylmethyl 2-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2205-32-5 | |

| Record name | Phenylmethyl 2-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2205-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 2 Oxocyclohexane 1 Carboxylate and Its Analogues

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification represent the most straightforward approaches to synthesizing Benzyl (B1604629) 2-oxocyclohexane-1-carboxylate from readily available precursors.

Direct Esterification: This method, commonly known as Fischer esterification, involves the reaction of 2-oxocyclohexane-1-carboxylic acid with benzyl alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, benzyl alcohol is often used in excess as the solvent. masterorganicchemistry.com Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.comresearchgate.net The mixture is typically heated to facilitate the reaction and remove the water formed as a byproduct. chemguide.co.uk While effective, this method can be limited by the thermal stability of the starting materials and potential side reactions promoted by the strong acidic conditions. A novel approach utilizes a triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride system, enabling the esterification of benzoic acid and benzyl alcohol in high yield under mild, neutral conditions at room temperature. nih.gov Another method employs 2-benzyloxypyridine as a benzylating agent, which, upon N-methylation, provides an active reagent for the benzylation of alcohols and carboxylic acids under neutral conditions, making it suitable for acid-sensitive substrates. beilstein-journals.org

Transesterification: This strategy involves converting a more common alkyl ester of 2-oxocyclohexanecarboxylic acid (e.g., the methyl or ethyl ester) into the corresponding benzyl ester. researchgate.netmasterorganicchemistry.com The reaction is achieved by heating the starting ester with benzyl alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com The equilibrium is shifted towards the desired product by using a large excess of benzyl alcohol or by removing the lower-boiling alcohol byproduct through distillation. masterorganicchemistry.com Various catalysts can be employed, including silica (B1680970) chloride and potassium phosphate (B84403) (K₂HPO₄), which have been shown to be efficient for transesterification under mild conditions. organic-chemistry.org Enzyme-catalyzed transesterification, for instance using an acyltransferase from Mycobacterium smegmatis in an aqueous buffer, also provides a green alternative for synthesizing benzyl esters from acyl donors like ethyl acetate (B1210297). researchgate.net

| Method | Reactants | Catalyst | Key Features |

| Direct (Fischer) Esterification | 2-Oxocyclohexane-1-carboxylic acid + Benzyl alcohol | H₂SO₄, TsOH | Equilibrium-driven; requires removal of water or excess alcohol. masterorganicchemistry.comchemguide.co.uk |

| TPPO/(COCl)₂ System | Carboxylic acid + Benzyl alcohol | TPPO/(COCl)₂ | Mild, neutral conditions; high yields at room temperature. nih.gov |

| Transesterification | Alkyl 2-oxocyclohexane-1-carboxylate + Benzyl alcohol | Acid or Base (e.g., NaOBn), K₂HPO₄ | Equilibrium process; driven by excess benzyl alcohol or removal of byproduct alcohol. masterorganicchemistry.comorganic-chemistry.org |

| Enzymatic Transesterification | Acyl donor (e.g., Ethyl acetate) + Benzyl alcohol | Acyltransferase | Aqueous conditions; environmentally friendly. researchgate.net |

Alkylation and Carbonyl Annulation Approaches

These methods involve the formation of carbon-carbon bonds to construct the target molecule or its functionalized analogues.

The α-alkylation of β-keto esters like Benzyl 2-oxocyclohexane-1-carboxylate is a fundamental method for creating more substituted analogues with a new carbon-carbon bond at the C1 position. The reaction proceeds by generating an enolate intermediate through deprotonation of the acidic α-hydrogen using a suitable base. libretexts.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. libretexts.orgyoutube.com Other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are also effective. nih.gov

Once formed, the nucleophilic enolate attacks an electrophilic alkylating agent, typically a primary or secondary alkyl halide (e.g., methyl iodide, benzyl bromide), via an Sₙ2 mechanism. libretexts.orgyoutube.com This process allows for the introduction of a wide variety of alkyl groups at the α-position, leading to a diverse library of C1-substituted analogues of the parent β-keto ester. The choice of reaction conditions is crucial, as the use of tertiary alkyl halides is generally unsuccessful and leads to elimination byproducts. libretexts.org

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve highly selective and efficient bond formations.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful tool for the enantioselective synthesis of molecules containing chiral, all-carbon quaternary stereocenters. researchgate.net In this reaction, a cyclic β-keto ester, such as this compound, can serve as a soft nucleophile. acs.orgthieme-connect.de The reaction typically involves the formation of a π-allyl palladium complex from an allylic precursor. In the presence of a chiral ligand, the enolate of the β-keto ester attacks this complex, leading to the formation of an α-allylated product with high enantioselectivity. acs.orgnih.gov This methodology has been successfully applied to various cyclic β-keto esters and a broad range of functionalized 1,4-dienes, affording chiral α,α-disubstituted β-keto esters in excellent yields and stereoselectivities. acs.org

| Catalyst/Ligand System | Substrate Type | Outcome | Reference |

| Palladium / Chiral Phosphoramidite | Cyclic β-keto esters + 1,4-Dienes | Chiral α,α-disubstituted β-keto esters | acs.org |

| Palladium / Cyclohexyldiamine-derived Ligand | Ketone Enolates + Allylic Carbonates | Quaternary stereocenters in high yield and ee | researchgate.net |

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Cyclic β-keto esters are excellent nucleophiles for this transformation. While various catalysts can be used, iron-based catalysts are attractive due to their low cost, abundance, and low toxicity. In an iron-catalyzed Michael addition, the enolate of the cyclic β-keto ester adds to a Michael acceptor, such as a nitroolefin or an enone. nih.gov Asymmetric versions of this reaction can provide access to stereochemically complex products with high diastereoselectivity and enantioselectivity. nih.gov For instance, the merger of an asymmetric Michael addition with a crystallization-induced diastereomer transformation has been shown to yield complex products as single diastereomers. nih.gov

Multi-component reactions (MCRs) and one-pot protocols are highly efficient strategies that combine several operational steps into a single synthetic procedure without isolating intermediates. researchgate.netallresearchjournal.com This approach enhances synthetic efficiency, reduces waste, and saves time. researchgate.net For the synthesis of β-keto esters, a modified procedure starting from 2,2,6-trimethyl-4H-1,3-dioxin-4-one and an alcohol (such as benzyl alcohol) in the presence of sodium acetate provides the desired product in essentially quantitative yields under mild conditions. allresearchjournal.com This method avoids the side reactions often observed in traditional transesterification protocols. allresearchjournal.com Other multi-component strategies can be employed to construct complex heterocyclic systems using β-keto esters as key building blocks, highlighting their versatility in convergent synthesis pathways. researchgate.networdpress.com

Transition Metal-Catalyzed Coupling Reactions

Stereoselective Synthesis of this compound and its Chiral Derivatives

The creation of specific stereoisomers of this compound and its derivatives is achieved through several advanced synthetic strategies. These methods are broadly categorized into biocatalytic reductions, which utilize enzymes or whole organisms, and asymmetric catalysis, which employs chiral metal-ligand complexes to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis for Enantio- and Diastereocontrol

Asymmetric catalysis, using chiral metal complexes, offers a powerful alternative to biocatalytic methods for the stereoselective synthesis of this compound and its derivatives. These methods often provide high levels of enantioselectivity and can be applied to a broader range of substrates and reaction types.

A key strategy for introducing chirality at the C1 position of this compound is through asymmetric alkylation. This involves the deprotonation of the β-keto ester to form an enolate, which is then reacted with an alkylating agent in the presence of a chiral catalyst. The design of the chiral ligand is crucial for achieving high enantioselectivity, as it creates a chiral environment around the metal center, thereby directing the approach of the electrophile to one face of the enolate.

Prominent examples of chiral ligands used in asymmetric alkylation include those based on the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) scaffold. wikipedia.org These C2-symmetric diphosphine ligands form complexes with transition metals like palladium, rhodium, and ruthenium, which can catalyze highly enantioselective alkylations. nbinno.comacs.org The atropisomeric chirality of the BINAP ligand creates a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction.

Another important class of catalysts for this transformation are chiral phase-transfer catalysts. These are typically chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids. nih.govunimi.itaustinpublishinggroup.comresearchgate.net Under phase-transfer conditions, these catalysts shuttle the enolate from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent. The chiral cation of the catalyst pairs with the enolate, inducing facial selectivity in the subsequent alkylation step. This method has been successfully applied to the asymmetric alkylation of related 2-alkoxycarbonylcyclohexanones. nih.gov

Table 2: Key Chiral Ligands and Catalysts in Asymmetric Alkylation

| Ligand/Catalyst Type | Metal (if applicable) | Key Structural Feature | Typical Substrates | Reference |

|---|---|---|---|---|

| BINAP | Pd, Rh, Ru | Atropisomeric C2-symmetric diphosphine | β-Keto esters, enamides | wikipedia.orgnbinno.com |

| Chiral Phase-Transfer Catalysts | N/A | Cinchona alkaloid-derived quaternary ammonium salts | Glycine imines, β-keto esters | nih.govaustinpublishinggroup.com |

This table provides an overview of prominent chiral ligands and catalysts used in asymmetric alkylation reactions relevant to the synthesis of the target compound.

Organocatalytic Approaches to β-Ketoester Functionalization

The functionalization of β-ketoesters, such as this compound, represents a cornerstone of modern organic synthesis due to the versatile reactivity of this structural motif. acs.orgresearchgate.net In recent years, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of these compounds, offering a greener and often more efficient alternative to traditional metal-based catalysis. acs.org This approach utilizes small organic molecules to catalyze chemical transformations, avoiding the issues of toxicity and contamination associated with heavy metals.

β-Ketoesters are highly versatile building blocks in organic synthesis and can be readily modified through a wide variety of transformations. nih.gov To date, β-ketoesters have been predominantly employed as nucleophiles in organocatalyzed reactions. researchgate.netnih.gov The acidic α-proton of the β-ketoester allows for its enolization, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A range of organocatalysts have been successfully employed in the stereoselective construction of β-ketoester-containing compounds. acs.org Cinchona-derived organocatalysts, for instance, have been utilized in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding δ-peroxy-β-keto esters in high enantiomeric ratios of up to 95:5. nih.gov While this specific example deals with a γ,δ-unsaturated analogue, the principle of using cinchona alkaloids as chiral catalysts is broadly applicable to the functionalization of the α-position of various β-ketoesters.

The choice of solvent is a critical parameter for achieving high enantioselectivities and yields in organocatalyzed transformations. nih.gov For example, in the peroxidation of unsaturated ketones and aldehydes, toluene (B28343) has been shown to be the optimal medium. nih.gov However, for other substrates, more polar solvents like ethanol (B145695) might be employed, although this can sometimes lead to side reactions such as the formation of δ-ethoxy-β-keto esters. nih.gov

The development of novel organocatalytic methods for the functionalization of β-ketoesters is an active area of research. These methods provide access to a wide array of chiral molecules that are valuable intermediates in the synthesis of natural products and pharmaceuticals. The continued exploration of new catalysts and reaction conditions will undoubtedly expand the synthetic utility of β-ketoesters like this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound, to minimize environmental impact and enhance sustainability. wjpmr.com This involves the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. wjpmr.com For the synthesis of β-ketoesters, several greener solvent options have been explored. Water, being non-toxic, non-flammable, and readily available, is an attractive solvent for organic reactions. researchgate.net The use of aqueous media for the synthesis of β-keto-sulfones under microwave irradiation has been reported to be an efficient method, avoiding the use of toxic organic solvents and simplifying the work-up procedure. tandfonline.com

Another approach is the use of solvent-free reaction conditions, which completely eliminates the need for a solvent. researchgate.netorientjchem.org These reactions are often carried out by grinding the reactants together, a technique known as grindstone chemistry, or by heating the neat reaction mixture. orientjchem.org Solvent-free methods offer several advantages, including reduced waste, lower costs, and often, shorter reaction times. For instance, the synthesis of octahydroquinazolinone has been achieved under solvent-free and catalyst-free conditions via a grindstone method. orientjchem.org Lipase-catalyzed transesterification for the synthesis of β-keto esters has also been successfully performed under mild, solvent-free conditions, where the acyl donor β-keto ester itself can act as the solvent. google.comgoogle.com

The development of environmentally benign solvents and solvent-free conditions for the synthesis of this compound and its analogues is a significant step towards more sustainable chemical manufacturing.

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, offering significant advantages over conventional heating methods. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the purity of the final product. rasayanjournal.co.in This technique is based on the interaction of the reaction mixture with microwave energy, which leads to rapid and uniform heating. pnrjournal.com

The application of microwave technology to the synthesis of β-ketoesters has been well-documented. tandfonline.com Microwave-assisted methods have been developed for the preparation of β-keto esters through transesterification and the ring-opening of 2,2,6-trimethyl-1,3-dioxin-4-one. tandfonline.com These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. researchgate.netdocumentsdelivered.com For example, the synthesis of aryl methyl ketones and β-keto esters from acyl Meldrum's acid has been efficiently carried out using microwave irradiation.

The use of microwave irradiation in conjunction with aqueous media has also been explored for the synthesis of related compounds like β-keto-sulfones, resulting in excellent yields and short reaction times. tandfonline.com This combination of microwave heating and a green solvent represents a particularly sustainable approach to organic synthesis. The application of microwave-assisted techniques to the synthesis of this compound holds the potential for a more rapid, efficient, and environmentally friendly production process.

Data Tables

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of β-Keto-Sulfones in Aqueous Medium

| Entry | Substrate | Method | Time | Yield (%) |

| 1 | Phenacyl bromide | Conventional (Acetonitrile, rt) | 6 h | <30 |

| 2 | Phenacyl bromide | Conventional (Acetonitrile, rt, TBAB) | - | ~90 |

| 3 | Phenacyl bromide | Microwave (Aqueous) | - | >95 |

Source: Adapted from research on the efficient synthesis of β-keto-sulfones. tandfonline.com

Table 2: Organocatalyzed Asymmetric Peroxidation of a γ,δ-Unsaturated β-Keto Ester

| Entry | Solvent | Conversion (%) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Toluene | - | 31-42 | - |

| 2 | Ethanol | - | 13 | - |

Note: The table illustrates the significant effect of the solvent on the reaction outcome. In ethanol, a δ-ethoxy-β-keto ester was formed as a major byproduct. nih.gov

Reactivity and Organic Transformations of Benzyl 2 Oxocyclohexane 1 Carboxylate

Enolate Chemistry and Carbon-Carbon Bond Formation

The carbon atom positioned between the ketone and the ester group (the α-position) in Benzyl (B1604629) 2-oxocyclohexane-1-carboxylate is flanked by two electron-withdrawing groups. This structural arrangement significantly increases the acidity of the α-proton, facilitating its removal by a moderately strong base to form a resonance-stabilized enolate. fiveable.me This enolate is a potent carbon nucleophile and serves as a key intermediate for the construction of new carbon-carbon bonds, making the parent molecule a valuable building block in synthetic chemistry. fiveable.me

Michael Addition Reactions

The enolate derived from Benzyl 2-oxocyclohexane-1-carboxylate can act as a Michael donor in conjugate addition reactions. wikipedia.org This reaction, known as the Michael addition, involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound, referred to as the Michael acceptor. libretexts.orglibretexts.org This process is a reliable method for forming 1,5-dicarbonyl compounds and extending the carbon skeleton. libretexts.org While specific examples detailing the benzyl ester are not prevalent, the reactivity is well-established for analogous alkyl esters, such as ethyl 2-oxocyclohexanecarboxylate. libretexts.orgwiley-vch.de The reaction mechanism involves deprotonation to form the enolate, nucleophilic attack at the β-carbon of the acceptor, and subsequent protonation. libretexts.org

| Michael Donor | Michael Acceptor | Base/Catalyst | Product |

| Ethyl 2-oxocyclohexanecarboxylate | Methyl vinyl ketone | Yb(OTf)₃/D-alanine | Ethyl 1-(3-oxobutyl)-2-oxocyclohexane-1-carboxylate |

| Ethyl 2-oxocyclohexanecarboxylate | 3-Buten-2-one | Sodium ethoxide (NaOEt) | Ethyl 1-(3-oxobutyl)-2-oxocyclohexane-1-carboxylate |

This table presents representative Michael addition reactions for a closely related ethyl ester, which are illustrative of the expected reactivity for this compound.

Alkylation at the Alpha-Position

The nucleophilic enolate of this compound can undergo alkylation through reaction with alkyl halides. This reaction proceeds via an SN2 mechanism, where the enolate displaces a halide from the alkylating agent, forming a new carbon-carbon bond at the α-position. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and preventing side reactions such as O-alkylation or multiple alkylations. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible formation of the enolate prior to the addition of the alkyl halide.

| Substrate | Alkylating Agent | Base | Product |

| Ethyl 2-oxocyclohexanecarboxylate | Benzyl bromide | Sodium hydride (NaH) | Ethyl 1-benzyl-2-oxocyclohexane-1-carboxylate |

| Methyl 2-oxocyclohexanecarboxylate | Methyl iodide | Sodium methoxide (B1231860) (NaOMe) | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate |

This table shows typical alkylation reactions of related esters. This compound would be expected to undergo similar transformations.

Reductions and Oxidations of the β-Ketoester Moiety

The two carbonyl functionalities of the β-ketoester moiety exhibit different reactivities towards reducing agents. The ketone is generally more reactive than the ester. This difference allows for selective transformations. For instance, sodium borohydride (B1222165) (NaBH₄), a mild reducing agent, can selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. imperial.ac.uk In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the benzyl ester, yielding a diol. fiveable.me

Stereoselective Reductions to Hydroxycyclohexanecarboxylates

The reduction of the ketone in this compound generates a new stereocenter at the carbon bearing the hydroxyl group. This leads to the formation of two diastereomeric products: cis- and trans-benzyl 2-hydroxycyclohexane-1-carboxylate. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions. Bulky hydride reagents tend to favor axial attack on the most stable chair conformation of the cyclohexanone (B45756) ring, leading to the equatorial alcohol, which often corresponds to the trans isomer. Conversely, smaller hydride reagents may exhibit different selectivity.

| Substrate | Reducing Agent | Diastereomeric Ratio (cis:trans) | Product |

| Ethyl 2-oxocyclohexanecarboxylate | Sodium borohydride (NaBH₄) | 85:15 | cis- and trans-Ethyl 2-hydroxycyclohexane-1-carboxylate |

| Ethyl 2-oxocyclohexanecarboxylate | Potassium tri-sec-butylborohydride (K-Selectride®) | >95:5 (trans favored) | trans-Ethyl 2-hydroxycyclohexane-1-carboxylate |

Data presented for the ethyl ester analogue illustrates the principle of stereoselective reduction applicable to the benzyl ester.

Intramolecular Cyclization and Rearrangement Reactions

This compound derivatives, particularly those that have undergone α-alkylation with a suitable chain, can participate in intramolecular cyclization reactions. A prominent example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. If the substrate is first alkylated with a methyl vinyl ketone equivalent, subsequent treatment with a base can induce an intramolecular aldol reaction, leading to the formation of a bicyclic system. Other intramolecular cyclizations, such as those mediated by radical reactions, can also be employed to construct complex polycyclic scaffolds from substituted cyclohexanone precursors. nih.gov

Functional Group Interconversions of the Ester and Ketone Groups

Both the ester and ketone groups within this compound can be chemically modified to produce a variety of other functional groups. These interconversions are fundamental in multistep synthesis.

The benzyl ester group can be cleaved under several conditions. Standard aqueous acid or base hydrolysis will convert the ester into the corresponding carboxylic acid, 2-oxocyclohexane-1-carboxylic acid. archive.orgarchive.org A particularly mild and useful method specific to benzyl esters is catalytic hydrogenolysis. Treatment with hydrogen gas (H₂) and a palladium catalyst (Pd/C) cleaves the benzyl C-O bond to afford the carboxylic acid and toluene (B28343) as a byproduct.

A crucial reaction of the resulting β-keto acid is its thermal decarboxylation. Upon gentle heating, 2-oxocyclohexane-1-carboxylic acid readily loses carbon dioxide (CO₂) to yield cyclohexanone. masterorganicchemistry.comlibretexts.org This sequence of hydrolysis followed by decarboxylation is a common synthetic strategy to produce substituted cyclohexanones. masterorganicchemistry.com

The ketone functionality can be converted into other groups, for example, through protection as a ketal (e.g., with ethylene (B1197577) glycol) to allow for selective chemistry on the ester moiety.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Name |

| Benzyl Ester | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid | 2-Oxocyclohexane-1-carboxylic acid |

| Benzyl Ester | H₂, Pd/C | Carboxylic Acid | 2-Oxocyclohexane-1-carboxylic acid |

| β-Keto Acid | Heat (Δ) | (Removal of carboxyl group) | Cyclohexanone |

| Ketone | Ethylene glycol, H⁺ catalyst | Ketal | Benzyl 2,2-(ethylenedioxy)cyclohexane-1-carboxylate |

Formation of O-Benzyl Hydroxamates

The conversion of esters to hydroxamic acids is a crucial transformation in medicinal chemistry, as the hydroxamate moiety is a key feature in many biologically active compounds. This compound can be converted to its corresponding O-benzyl hydroxamate derivative through a direct, one-step synthesis.

This transformation is typically achieved by reacting the ester with the anion of O-benzylhydroxylamine. nih.govorganic-chemistry.org The reaction is generally performed at low temperatures, such as -78 °C, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). A strong, non-nucleophilic base is required to deprotonate the O-benzylhydroxylamine in situ, generating the reactive nucleophile. Lithium bis(trimethylsilyl)amide (LiHMDS) has proven to be a particularly effective base for this purpose, leading to high yields of the desired product. organic-chemistry.org

The process involves the nucleophilic acyl substitution at the ester carbonyl carbon by the generated O-benzylhydroxylamide anion. This method is advantageous as it avoids the need for pre-activation of the carboxylic acid and proceeds under mild conditions, which is compatible with the enolizable nature of the β-keto ester. nih.govorganic-chemistry.org

Table 1: Reaction Conditions for the Formation of O-Benzyl Hydroxamate

| Parameter | Condition |

| Substrate | This compound |

| Reagent | O-benzylhydroxylamine hydrochloride |

| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) |

| Solvent | Tetrahydrofuran (THF), anhydrous |

| Temperature | -78 °C |

| Outcome | N-(Benzyloxy)-2-oxocyclohexane-1-carboxamide |

Metal-Catalyzed Functionalizations and Derivatizations

The scaffold of this compound offers several positions amenable to metal-catalyzed transformations, enabling the construction of more complex molecular architectures. These reactions primarily target the α-carbon of the keto-ester or the C-H bonds within the molecule.

The α-position of β-keto esters is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various cross-coupling reactions. Palladium-catalyzed α-arylation is a powerful method for forming C(sp²)-C(sp³) bonds, and this transformation is applicable to substrates like this compound. nih.gov

In a typical reaction, the β-keto ester is treated with a base to generate the enolate in situ. This enolate then participates in a catalytic cycle with a palladium(0) complex. The cycle involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the enolate (or a related C-nucleophile formation step) and subsequent reductive elimination to yield the α-arylated product and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is critical and often requires sterically hindered and electron-rich phosphines to promote the desired reactivity. berkeley.edu

This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at the 1-position of the cyclohexanone ring, providing access to a diverse array of substituted cyclic ketones.

Table 2: Representative Palladium-Catalyzed α-Arylation

| Entry | Aryl Halide | Catalyst / Ligand | Base | Product |

| 1 | Aryl Bromide | Pd(OAc)₂ / Xantphos | NaOt-Bu | Benzyl 1-aryl-2-oxocyclohexane-1-carboxylate |

| 2 | Aryl Chloride | Pd₂(dba)₃ / Buchwald Ligand | K₃PO₄ | Benzyl 1-aryl-2-oxocyclohexane-1-carboxylate |

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for molecular synthesis. This compound possesses multiple C-H bonds that could potentially be targeted for functionalization, including those on the cyclohexane (B81311) ring and the benzylic C-H bonds of the ester group.

Benzylic C-H Acyloxylation: The benzylic C(sp³)–H bonds of the benzyl group in the ester are susceptible to palladium-catalyzed oxidative functionalization. acs.orgnih.govacs.org For instance, direct benzylation of carboxylic acids with toluene can occur via a Pd-catalyzed C-H acyloxylation, suggesting that the benzylic position of the ester itself could be a target. labxing.com Under oxidative conditions, often using O₂ as the terminal oxidant, a palladium catalyst can facilitate the cleavage of a benzylic C-H bond and the subsequent formation of a new C-O bond. This could lead to the synthesis of more complex ester derivatives. datapdf.com

Cyclohexane Ring C-H Activation: The C-H bonds on the saturated cyclohexane ring can also be targets for functionalization, although this is generally more challenging. nih.govscielo.br Directed C-H activation, where a functional group within the molecule guides a metal catalyst to a specific C-H bond, is a common strategy. The carbonyl or ester group in this compound could potentially act as a directing group to facilitate the functionalization of specific C-H bonds on the carbocyclic frame, although this remains a developing area of research for this particular substrate.

Table 3: Potential C-H Functionalization Sites

| Site | Type of C-H Bond | Potential Transformation | Catalyst System |

| Benzyl Group | Benzylic C(sp³)–H | Oxidation, Acyloxylation | Palladium(II) catalysts |

| Cyclohexane Ring | Aliphatic C(sp³)–H | Arylation, Oxidation | Palladium(II), Copper(II) |

This compound: A Versatile Intermediate in Complex Chemical Synthesis

This compound, a β-keto ester, has emerged as a significant and versatile intermediate in the field of organic synthesis. Its unique structural features, combining a cyclohexanone ring with a bulky benzyl carboxylate group, provide a rich platform for a variety of chemical transformations. This article explores the multifaceted applications of this compound, focusing on its role as a chiral building block for complex molecules, a precursor to pharmacologically important scaffolds, its utility in constructing natural product cores, and its application in sophisticated domino and cascade reactions.

Application As a Versatile Synthetic Intermediate

The reactivity of Benzyl (B1604629) 2-oxocyclohexane-1-carboxylate allows for its use in a wide array of synthetic strategies, making it a valuable tool for chemists aiming to construct intricate molecular architectures.

The synthesis of single enantiomer drugs has seen dramatic growth, underscoring the demand for chiral intermediates in drug discovery. nih.gov Chiral building blocks are essential for creating stereochemically defined molecules, which is critical since biological targets are themselves chiral, and their interactions with drug molecules require a precise stereochemical match. Benzyl 2-oxocyclohexane-1-carboxylate and its derivatives serve as key precursors in asymmetric synthesis, enabling the construction of complex molecules with specific stereochemistry.

Asymmetric synthesis techniques are employed to convert achiral starting materials into homochiral compounds. nih.gov For instance, related cyclic keto-esters can be subjected to asymmetric oxidation to yield chiral intermediates with high enantiomeric excess (ee). One such method utilizes a tartaric ester/Ti(OiPr)4/t-BuOOH complex to produce key chiral synthons. researchgate.net These chiral lactones are then transformed into more complex targets, such as 4′-substituted nucleoside analogues. researchgate.net

Another powerful strategy involves palladium-catalyzed asymmetric reactions. The dicarbofunctionalization of 1,1-disubstituted enamides, for example, can generate isoindolinones bearing quaternary stereocenters with high enantioselectivity. rsc.org This highlights the utility of such building blocks in creating densely functionalized, enantioenriched heterocyclic motifs that are prevalent in pharmaceuticals. rsc.org The development of modular chiral ligands has further expanded the scope of these asymmetric transformations, allowing for the synthesis of a wide range of chiral α-substituted carboxylic acids with excellent yields and enantioselectivities. researchgate.net

The following table summarizes examples of chiral building blocks derived from or related to the core structure, illustrating the diversity of accessible molecules.

| Derived Chiral Building Block | Synthetic Method | Application |

| 2-benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid | Asymmetric oxidation | Synthesis of 4′-C-benzyl-2′,3′-dideoxynucleoside analogues researchgate.net |

| 3,3-disubstituted isoindolinones | Pd-catalyzed dicarbofunctionalization | Precursors for PI3K-delta inhibitors rsc.org |

| 4,5-disubstituted oxazolidin-2-ones | Asymmetric aldol (B89426)/Curtius reaction | Core scaffolds in bioactive molecules like (-)-cytoxazone nih.gov |

| Orthogonally functionalized cyclopentane (B165970) carboxylates | Asymmetric Michael addition/cyclization | Intermediates for β-peptide synthesis nih.govresearchgate.net |

The molecular framework of this compound is a valuable starting point for the synthesis of scaffolds with significant pharmacological potential. The construction of novel, sp3-rich, and three-dimensional polycyclic scaffolds is vital for the discovery of new drugs. whiterose.ac.uk

This precursor is particularly useful in generating N-heterocyclic cores, which are common motifs in medicinal chemistry. whiterose.ac.uk Furthermore, the benzyl group itself is recognized as an important pharmacophore in many anti-cancer compounds. nih.gov By conjugating benzyl derivatives with other moieties, such as glucopyranosyl groups, novel compounds with selective cytotoxicity against cancer cells can be developed. nih.gov For example, a synthesized glucopyranosyl-conjugated benzyl derivative demonstrated antiproliferative activity against colorectal cancer cells comparable to the drug 5-fluorouracil, but with improved selectivity. nih.gov

The versatility of this chemical's core structure also extends to the synthesis of compounds targeting other diseases. Sulfonamides, a class of compounds with a broad range of biological activities, can be synthesized and modified from related cyclohexanecarboxylate (B1212342) structures. ijcce.ac.ir One study reported the synthesis of benzyl 4-(((4-bromophenyl) sulfonamido)methyl)cyclohexane-1-carboxylate, which was investigated for its potential in addressing Alzheimer's disease by targeting the acetylcholine-a critical neurotransmitter. ijcce.ac.ir Additionally, modifications of the core structure have led to the discovery of potent agonists for the cholecystokinin (B1591339) 1 (CCK1) receptor, which are being investigated as gut-selective agents for the potential treatment of obesity. nih.gov

| Pharmacological Scaffold | Therapeutic Target/Application | Synthetic Approach |

| Glucopyranosyl-conjugated benzyl derivatives | Colon Cancer | Conjugation via a nih.govwhiterose.ac.uknih.gov-triazole linker nih.gov |

| Benzyl 4-(((4-bromophenyl) sulfonamido)methyl)cyclohexane-1-carboxylate | Alzheimer's Disease | Esterification of a sulfonamide derivative ijcce.ac.ir |

| Triazolobenzodiazepinones | Obesity (CCK1 Receptor Agonist) | Multi-step synthesis involving the core benzodiazepine (B76468) structure nih.gov |

| Polycyclic N-heterocycles | General Drug Discovery | Elaboration of enecarbamate and hemiaminal ether building blocks whiterose.ac.uk |

Natural products have historically been a rich source of inspiration for drug discovery, possessing complex and biologically active molecular architectures. nih.gov The synthesis of natural products and their mimics is a key area of organic chemistry, and versatile building blocks are essential for this endeavor. This compound and related structures serve as valuable starting materials for constructing the core ring systems of certain natural products.

A notable example is in the synthesis of anthracycline aglycone mimics. Anthracyclines are a class of aromatic polyketides used as chemotherapeutic agents. beilstein-journals.org A synthetic approach has been developed that utilizes a domino carbopalladation reaction to form the tetracyclic scaffold of anthracycline derivatives. In this sequence, two of the four rings of the core structure are formed in a single step from simple, versatile starting materials, demonstrating an efficient pathway to these complex molecules. beilstein-journals.org

The strategy of using readily available, complex molecules as platforms for diversification is a powerful tool in chemical synthesis. nih.gov By applying a "complex-to-diverse" (CtD) approach, chemists can modify the core ring system of a natural product to generate libraries of novel compounds with potentially new biological activities. This allows for the exploration of chemical space around a privileged natural product scaffold. nih.gov The principles used in these syntheses, which involve the strategic formation of multiple rings and stereocenters, are directly applicable to building blocks like this compound.

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. arkat-usa.orgbeilstein-journals.org These reactions are economically and environmentally advantageous as they reduce the number of steps, reagents, and waste generated. arkat-usa.org this compound and its analogs are well-suited substrates for such reaction sequences.

One reported application involves a domino reaction initiated by an asymmetric Michael addition of a chiral lithium amide, followed by a 5-exo-trig intramolecular cyclization. nih.govresearchgate.net This sequence allows for the stereoselective synthesis of orthogonally functionalized cyclopentane derivatives, which are valuable intermediates for peptide synthesis. nih.govresearchgate.net

Cascade reactions can also be catalyzed by transition metals or acids to construct complex heterocyclic systems. For example, Brønsted acid-catalyzed carbocyclization cascades can couple simple building blocks like aldehydes and alkynyl alcohols to forge multiple new bonds and rings in one pot. nih.gov These reactions can proceed through the formation of an oxocarbenium ion, which then participates in an intramolecular coupling involving an alkyne and an arene to generate fused polycyclic structures. nih.gov The ability to control the reaction pathway through the choice of catalyst or reaction conditions is a key feature of modern cascade synthesis, enabling chemodivergent routes to different complex products from the same set of starting materials. researchgate.net

| Reaction Type | Key Transformations | Product Class |

| Domino Reaction | Asymmetric Michael addition / Intramolecular cyclization | Orthogonally protected β-aminocyclopentane carboxylates nih.govresearchgate.net |

| Domino Carbopalladation | Carbopalladation / Ring closure | Anthracycline aglycone derivatives beilstein-journals.org |

| Cascade Carbocyclization | Condensation / Prins coupling / Cyclization | Linear-fused heterocyclic ring systems nih.gov |

| Switchable Multipath Cascade | Aldol reaction / Aza-Michael or Imidation/Hemiketalization | γ-lactone fused γ-lactams or Succinimide fused hemiketals researchgate.net |

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic and Thermodynamic Studies of Transformations

The primary synthetic route to Benzyl (B1604629) 2-oxocyclohexane-1-carboxylate and related α-alkylated β-keto esters involves the alkylation of a pre-formed enolate. The regioselectivity of this initial deprotonation step is governed by kinetic versus thermodynamic control. rsc.orgyoutube.com Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate at the less substituted α-carbon. youtube.com Conversely, weaker bases or higher temperatures can allow for equilibration to the more stable, substituted thermodynamic enolate.

Once the enolate is formed, the subsequent alkylation with a benzyl halide is typically irreversible and thus under kinetic control. ubc.ca Kinetic studies on the alkylation of analogous cyclic β-keto ester enolates reveal competition between C-alkylation (the desired pathway) and O-alkylation (an undesired side reaction). capes.gov.br The ratio of these products is influenced by factors such as the solvent, counter-ion, and temperature.

A kinetic study on the isopropylation of sodio-2-carbethoxycyclanones in dimethylsulfoxide (DMSO) demonstrated that O-alkylation has a higher enthalpy of activation than C-alkylation. capes.gov.br This implies that increasing the reaction temperature favors the formation of the O-alkylated product. capes.gov.br

| Ring Size | Temperature (°C) | C/O Alkylation Ratio | Relative Rate of C-Alkylation | Activation Enthalpy (ΔH‡) for C-Alkylation (kcal/mol) | Activation Enthalpy (ΔH‡) for O-Alkylation (kcal/mol) |

| 5-membered | 30 | 1.74 | 1.7 | 18.3 | 19.4 |

| 6-membered | 30 | 1.34 | 1.0 | 18.7 | 19.6 |

| 8-membered | 30 | 7.72 | 4.4 | 16.9 | 20.1 |

Data adapted from a kinetic study on the alkylation of sodio-2-carbethoxycyclanones with isopropyl iodide in DMSO. capes.gov.br This table illustrates general principles applicable to the alkylation of cyclic β-keto esters.

Elucidation of Catalytic Cycles and Intermediates

Modern synthetic approaches, particularly those focused on asymmetric synthesis, often employ transition metal catalysis. Dual photoredox/nickel catalysis has emerged as a powerful method for constructing the C(sp³)–C(sp²) bond between the cyclohexanone (B45756) ring and the benzyl group, proceeding through a distinct catalytic cycle involving radical intermediates. beilstein-journals.org

The generally accepted mechanism involves two interconnected catalytic cycles:

Photoredox Cycle : A photocatalyst, typically an iridium or ruthenium complex, absorbs light and enters an excited state. This excited-state catalyst can engage in a single-electron transfer (SET) with a suitable benzyl radical precursor (e.g., a benzylic trifluoroborate or carboxylate) to generate a benzyl radical.

Nickel Catalytic Cycle : The benzyl radical enters the nickel cycle. The precise mechanism can vary, but a common pathway involves the addition of the benzyl radical to a Ni(0) or Ni(I) species to generate a Ni(I) or Ni(II) intermediate, respectively. acs.orgresearchgate.net This is followed by oxidative addition of an aryl halide (if performing a cross-coupling) or interaction with the enolate partner. The key steps converge on a high-valent Ni(III) intermediate. researchgate.net From this Ni(III) complex, reductive elimination occurs, forming the desired C-C bond and releasing the final product, while regenerating a lower-valent nickel species that can re-enter the catalytic cycle. acs.org

Key Intermediates in a Representative Ni/Photoredox Cycle:

Excited Photocatalyst [PC]*: The light-activated species that initiates electron transfer.

Benzyl Radical (Bn•) : The key carbon-centered radical that engages the nickel catalyst.

LₙNi(0)/LₙNi(I) : Low-valent nickel species that enter the cycle.

LₙNi(III)(Bn)(Aryl) : A crucial high-valent organometallic intermediate prior to bond formation.

Studies on related systems have shown that bi-oxazoline (biOx) ligands are particularly effective in these catalytic cycles, promoting the desired transformation while imparting stereochemical control. beilstein-journals.orgnih.gov

Characterization of Transition States and Energetic Profiles

The stereochemical outcome of both ionic and radical-based transformations is dictated by the relative energies of diastereomeric transition states.

In the traditional enolate alkylation pathway , the reaction proceeds through an Sₙ2 transition state. For cyclohexanone enolates, there is a kinetic preference for axial alkylation. This preference is explained by analyzing the transition state geometry. The approach of the electrophile from the axial face allows the cyclohexanone ring to maintain a stable, chair-like conformation throughout the transition state as the nucleophilic carbon rehybridizes from sp² to sp³. ubc.ca Attack from the equatorial face would force the ring through a higher-energy, boat-like transition state. ubc.ca

In modern Ni/photoredox catalytic cycles , the energetic profiles have been investigated using Density Functional Theory (DFT). acs.org These computational studies provide insight into the feasibility of proposed mechanistic steps. For a representative nickel-catalyzed cross-coupling of a benzyl radical, DFT calculations revealed a low energetic barrier for the addition of the benzyl radical to a Ni(II) complex (approx. 4 kcal/mol). acs.org The subsequent reductive elimination step, which forms the final C-C bond, was found to have a significantly higher activation energy, suggesting it is often the rate-determining step of the catalytic cycle. acs.org

| Reaction Step | System | Method | Calculated Activation Energy (ΔG‡) |

| Keto-Enol Tautomerism | Cyclohexanone | DFT | ~65 kcal/mol |

| Benzyl Radical Addition | Benzyl Radical + (bpy)Ni(II)(Aryl)Br | DFT | ~4 kcal/mol |

| Reductive Elimination | (bpy)Ni(III)(Bn)(Aryl) | DFT | ~10 kcal/mol |

This table presents representative activation energies for key mechanistic steps from computational studies on analogous systems to provide energetic context. acs.orgresearchgate.net

Probing Radical Pathways in Reaction Mechanisms

While the classic synthesis of Benzyl 2-oxocyclohexane-1-carboxylate proceeds via an ionic enolate pathway, numerous modern methods have demonstrated the viability and advantages of radical-based mechanisms. nih.gov Dual catalysis systems combining a photocatalyst with a nickel catalyst are particularly prominent for forging the bond between the benzyl group and the keto-ester.

In these systems, the benzyl radical is a key intermediate. It can be generated from a variety of precursors under mild conditions:

Oxidative Generation : Single-electron oxidation of benzylic trifluoroborate or carboxylate salts.

Reductive Generation : Single-electron reduction of benzyl halides.

Once formed, the benzyl radical is captured by a low-valent nickel complex. nyu.edu Mechanistic studies, including DFT calculations, have shown that the resulting organonickel intermediate, such as a Ni(III)-Bn species, can exist in equilibrium with the free benzyl radical and a Ni(II) complex. researchgate.net This reversibility highlights the dynamic nature of the radical within the catalytic system. The involvement of radical pathways circumvents the need for strongly basic conditions to pre-form an enolate, allowing for reactions with a broader functional group tolerance.

Analysis of Stereochemical Control and Selectivity Origin

Achieving high stereoselectivity in the synthesis of this compound, which possesses a stereocenter at the C1 position, is a primary goal of modern synthetic methods. The origin of this control lies in the ability of a chiral catalyst to create an asymmetric environment that differentiates between the two enantiotopic faces of a prochiral substrate or intermediate.

In enantioselective Ni/photoredox catalysis, the source of stereochemical induction is the chiral ligand coordinated to the nickel center, such as a derivative of bi-oxazoline (BiOx) or another C₂-symmetric ligand. beilstein-journals.org The mechanism of stereocontrol can be understood by considering the key bond-forming step, typically the reductive elimination from a chiral L*Ni(III) intermediate.

The chiral ligand creates a well-defined, three-dimensional pocket around the nickel atom. For the reaction to proceed, the benzyl and cyclohexanonyl fragments must arrange themselves within this pocket to enter the transition state for reductive elimination. Non-covalent steric and electronic interactions between the substrates and the chiral ligand scaffold create two possible diastereomeric transition states, one leading to the (R)-enantiomer and one to the (S)-enantiomer. If these interactions cause one transition state to be significantly lower in energy than the other, the reaction will proceed preferentially through that lower-energy pathway, resulting in an excess of one enantiomer.

Computational studies on related nickel-catalyzed couplings have elucidated that the specific geometry and electronic properties of the ligand are crucial. nih.gov For instance, the "bite angle" and steric bulk of the ligand can influence the substrate-nickel-ligand bond angles in the transition state, directly impacting the activation barrier and thus determining the stereochemical outcome (e.g., retention vs. inversion). nih.gov

| Catalyst/Ligand System | Reaction Type | Achieved Enantioselectivity (ee) |

| Cinchona Alkaloid | Organocatalytic α-Amination of β-Keto Esters | Up to 90% |

| Chiral Dilithium Binaphtholate | Amination of α-Alkylated β-Keto Esters | Up to 95% |

| (S,S)-Bn-BiOx/Ni | Photoredox C-H Arylation | Moderate enantioinduction |

| Cinchona Derivatives | Phase-Transfer α-Alkylation of β-Keto Esters | Up to 98% |

This table shows examples of enantioselectivity achieved in various asymmetric transformations of cyclic β-keto esters using different chiral catalysts, demonstrating the principle of catalyst-controlled stereoselection. beilstein-journals.orgresearchgate.netrsc.org

Advanced Spectroscopic and Structural Elucidation Studies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within the molecular structure of Benzyl (B1604629) 2-oxocyclohexane-1-carboxylate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent ketone and ester functionalities, as well as the aromatic ring.

Aromatic Protons: The five protons of the phenyl group are expected to appear in the range of 7.2–7.4 ppm.

Benzylic Protons: The two protons of the methylene (B1212753) bridge (-O-CH₂-Ph) are deshielded by the adjacent oxygen and the aromatic ring, typically resulting in a singlet around 5.1–5.3 ppm. oregonstate.edu

Cyclohexanone (B45756) Protons: The aliphatic protons on the cyclohexanone ring would produce complex multiplets in the upfield region, generally between 1.5 and 3.0 ppm. The methine proton at the C1 position, being adjacent to both carbonyl groups, would be the most downfield of the ring protons. Protons at C6, adjacent to the ester-bearing carbon, and C2, adjacent to the ketone, would also be shifted downfield relative to the other ring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The presence of two distinct carbonyl groups is a key diagnostic feature.

Carbonyl Carbons: The ketone carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190–210 ppm, while the ester carbonyl carbon is typically found further upfield, around 170–175 ppm.

Aromatic and Benzylic Carbons: The carbons of the phenyl ring will resonate between 125 and 136 ppm. The benzylic methylene carbon (-CH₂-) is expected around 65–70 ppm.

Cyclohexanone Carbons: The C1 carbon, substituted with the ester group, would appear significantly downfield in the aliphatic region. The remaining aliphatic carbons of the cyclohexanone ring are expected in the 20–50 ppm range. oregonstate.edu

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Ketone Carbonyl (C=O) | - | 190 - 210 |

| Ester Carbonyl (C=O) | - | 170 - 175 |

| Aromatic Carbons (C₆H₅) | - | 125 - 136 |

| Aromatic Protons (C₆H₅) | 7.2 - 7.4 | - |

| Benzylic Carbon (-CH₂-) | - | 65 - 70 |

| Benzylic Protons (-CH₂-) | 5.1 - 5.3 | - |

| Cyclohexanone Carbons (aliphatic) | - | 20 - 50 |

| Cyclohexanone Protons (aliphatic) | 1.5 - 3.0 | - |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in Benzyl 2-oxocyclohexane-1-carboxylate. The spectrum is dominated by strong absorptions from the two carbonyl groups.

C=O Stretching: The presence of two carbonyl groups, a ketone and an ester, is the most prominent feature. The ester C=O stretch typically appears at a higher frequency (1750–1735 cm⁻¹) than the ketone C=O stretch (around 1715 cm⁻¹). pressbooks.puborgchemboulder.com These two bands may be resolved or could appear as a single, broad, and intense peak.

C-O Stretching: The ester functionality also exhibits strong C-O stretching vibrations, which typically appear as two or more bands in the 1300–1000 cm⁻¹ region. spectroscopyonline.com

C-H Stretching: Aliphatic C-H stretching from the cyclohexanone ring is observed just below 3000 cm⁻¹, while aromatic C-H stretching from the benzyl group appears just above 3000 cm⁻¹. pressbooks.pub

C=C Stretching: Aromatic C=C in-ring stretching vibrations are expected in the 1600–1450 cm⁻¹ range. pressbooks.pub

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium-Strong |

| Ester C=O | Stretching | 1750 - 1735 | Strong |

| Ketone C=O | Stretching | ~1715 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| Ester C-O | Stretching | 1300 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of the compound. The molecular formula for this compound is C₁₄H₁₆O₃, corresponding to a molecular weight of approximately 232.28 g/mol .

Molecular Ion (M⁺·): An ion peak at m/z 232, corresponding to the parent molecule, is expected.

Fragmentation Pattern: The fragmentation of benzylated species in mass spectrometry is often characterized by the formation of a stable benzyl cation. researchgate.net

Tropylium (B1234903) Ion: The most characteristic and often the most abundant peak (base peak) in the spectrum of benzyl-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91, formed by the cleavage of the benzylic C-O bond followed by rearrangement. thieme-connect.de

Other Fragments: Alpha-cleavage adjacent to the ketone is a primary fragmentation mode for cyclic ketones. miamioh.edu This can lead to characteristic losses from the cyclohexanone ring, such as the loss of CO (28 Da) or C₂H₄ (28 Da). Fragmentation may also involve the loss of the alkoxy group from the ester. libretexts.org

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 232 | [M]⁺· (Molecular Ion) | - |

| 125 | [M - OCH₂Ph]⁺ | Loss of benzyloxy radical |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage (often base peak) |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Ring cleavage from cyclohexanone |

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

X-ray crystallography is a powerful analytical technique that determines the precise three-dimensional arrangement of atoms within a single crystal. numberanalytics.com By scattering X-rays off the electron clouds of the atoms, a diffraction pattern is generated, which can be mathematically transformed into an electron density map, revealing the exact position of each atom. fiveable.me

For this compound, obtaining a suitable single crystal would allow for:

Unambiguous Structure Confirmation: It provides definitive proof of the molecular structure, including precise bond lengths, bond angles, and torsional angles. numberanalytics.com

Conformational Analysis: The solid-state conformation of the cyclohexanone ring (e.g., chair, twisted boat) and the orientation of the benzyl carboxylate substituent (axial or equatorial) can be determined.

Stereochemical Assignment: If the molecule is chiral (e.g., through substitution on the ring), X-ray crystallography can determine the relative and absolute stereochemistry, which is crucial for understanding its biological or chemical activity.

Intermolecular Interactions: The technique reveals how molecules pack in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding or van der Waals interactions. azolifesciences.com

The primary requirement for this technique is the ability to grow a high-quality, single crystal of the compound, which can be a challenging and time-consuming process.

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. uobabylon.edu.iq The chromophores in this compound are the phenyl group and the two carbonyl groups.

π → π* Transitions: The aromatic ring of the benzyl group is expected to produce strong absorptions at shorter wavelengths, characteristic of π → π* transitions. This typically includes an intense band below 220 nm and a series of weaker, fine-structured bands around 250-270 nm.

n → π* Transitions: Both the ketone and ester carbonyl groups can undergo n → π* transitions, where a non-bonding electron from the oxygen is promoted to an anti-bonding π* orbital. elte.hu These transitions are formally "forbidden," resulting in weak absorption bands (low molar absorptivity) at longer wavelengths, typically in the 270–300 nm range. uobabylon.edu.iq

The spectrum of this compound would likely show an overlap of the aromatic π → π* and carbonyl n → π* transitions, resulting in a broad absorption band in the 250-300 nm region. nih.gov This technique is particularly useful for quantitative analysis and for monitoring reactions that involve changes to the conjugated systems of the molecule.

| Chromophore | Electronic Transition | Approximate λₘₐₓ (nm) | Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| Aromatic Ring (Phenyl) | π → π | ~250 - 270 | Low to Medium |

| Carbonyl (Ketone & Ester) | n → π | ~270 - 300 | Low |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, which in turn governs its reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By focusing on the electron density rather than the full many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like Benzyl (B1604629) 2-oxocyclohexane-1-carboxylate, DFT calculations would typically be used to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimization minimizes the total energy of the molecule, providing insights into its preferred conformation.

For instance, DFT calculations performed on related heterocyclic compounds have successfully predicted bond lengths and angles that are in good agreement with experimental X-ray crystallography data. researchgate.netescholarship.org The B3LYP hybrid functional combined with a basis set like 6-311G(d,p) is a common choice for such calculations, providing reliable results for organic molecules. researchgate.netescholarship.org While specific DFT studies on Benzyl 2-oxocyclohexane-1-carboxylate are not prevalent in the literature, the application of this method would yield crucial data on its structural parameters.

Table 1: Example of Parameters Obtained from DFT Geometry Optimization for a Molecule like this compound This table is illustrative and does not represent published data for the specific compound.

| Parameter | Hypothetical Value |

|---|---|

| Optimized Total Energy | -885.45 Hartree |

| Dipole Moment | 2.5 Debye |

| C=O bond length (keto) | 1.22 Å |

| C=O bond length (ester) | 1.21 Å |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A smaller gap generally suggests higher reactivity. researchgate.net

In studies of similar benzyl ester derivatives, FMO analysis has been used to understand their electronic properties and reactivity. researchgate.netnih.gov For example, in a study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the HOMO and LUMO were found to be distributed over the quinoline (B57606) and benzyl rings, with a calculated HOMO-LUMO gap of 4.14 eV (0.15223 a.u.). researchgate.net For this compound, a similar analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, providing insights into its potential reaction pathways.

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical values for organic molecules and is for illustrative purposes only.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational vibrational frequency analysis is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. Following a geometry optimization, a frequency calculation can be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational modes can then be correlated with experimental spectroscopic data, aiding in the interpretation and assignment of spectral bands.

For example, the characteristic stretching frequency of the carbonyl (C=O) groups in this compound could be predicted with high accuracy. DFT calculations have been successfully used to assign the vibrational modes of carboxyl groups in various molecules, with the predicted frequencies showing good agreement with experimental FTIR spectra. For instance, the C=O stretching vibration in carboxylic acids is typically observed in the range of 1700-1725 cm⁻¹, and calculations can help to distinguish between the keto and ester carbonyl stretches in the target molecule.

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Hypothetical Molecule This table illustrates the correlation between calculated and observed spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch (ketone) | 1715 | 1710 |

| C=O stretch (ester) | 1735 | 1730 |

| C-O stretch (ester) | 1250 | 1245 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them. DFT calculations are frequently employed to locate transition state geometries and calculate their energies, which allows for the determination of activation barriers and reaction rates.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could be used to explore different possible pathways. For example, in the synthesis of related dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives, DFT computations were used to explain the reaction mechanism for the ring-opening of an epoxide and the formation of lactones. Similarly, computational studies on the solvolysis of benzyl chlorides have utilized Hammett relationships and computational modeling to understand changes in reaction mechanisms and transition state structures.

Application of Machine Learning Techniques in Chemical Research

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied to various aspects of chemical research, including drug discovery and materials science. ML models can be trained on large datasets of chemical information to predict molecular properties, reaction outcomes, and biological activities.

While there are no specific reports of ML being applied to this compound, these techniques could be used in several ways. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of a series of related compounds. ML could also be used to predict physicochemical properties such as solubility and toxicity, or to accelerate the discovery of new synthetic routes. The integration of ML with computational chemistry methods like DFT and MD is a rapidly growing field with the potential to significantly accelerate chemical research.

Synthesis and Reactivity of Advanced Derivatives and Analogues

Substituted Benzyl (B1604629) 2-oxocyclohexane-1-carboxylate Derivatives

The reactivity of the benzyl 2-oxocyclohexane-1-carboxylate core allows for the synthesis of a wide array of substituted derivatives. The primary sites for modification are the α-carbon of the ketoester and the aromatic benzyl ring.

α-Carbon Functionalization: The methylene (B1212753) group situated between the ketone and the ester functionalities (the α-position) is particularly reactive due to the acidity of its protons. This allows for a variety of C-C bond-forming reactions.

Alkylation and Acylation: Deprotonation of the α-carbon with a suitable base generates a nucleophilic enolate, which can readily react with electrophiles. The reaction with alkyl halides or acyl chlorides introduces alkyl or acyl groups, respectively, at this position. The choice of base and reaction conditions is crucial to control mono- versus di-alkylation.

Palladium-Catalyzed Asymmetric Allylic Alkylation: Advanced methods, such as palladium-catalyzed asymmetric allylic alkylation, can be employed to introduce chiral quaternary centers at the α-position, yielding highly functionalized and stereochemically complex ketones. researchgate.net

Aromatic Ring Substitution: The benzyl portion of the molecule can be modified through standard electrophilic aromatic substitution reactions. However, these reactions must be chosen carefully to avoid side reactions with the ketoester moiety. Alternatively, substituted benzyl alcohols can be used in the initial synthesis of the ester to introduce functionality onto the aromatic ring from the outset.

The reactivity of these substituted derivatives is largely dictated by the nature of the introduced functional groups. For example, α-substituted derivatives can serve as precursors for more complex cyclic and heterocyclic systems.

Enantiomerically Enriched Analogs of Cyclic β-Ketoesters

The synthesis of enantiomerically pure or enriched cyclic β-ketoesters is of significant interest as these compounds are valuable chiral building blocks. nih.gov Asymmetric catalysis provides a powerful tool for achieving high levels of enantioselectivity.

One prominent method for accessing these chiral motifs is through the dynamic kinetic resolution of racemic β-substituted-α-keto esters. A notable example involves a Ruthenium(II)-catalyzed asymmetric transfer hydrogenation. nih.gov This process can convert a racemic mixture of keto esters into a single, highly enantioenriched diastereomer of the corresponding α-hydroxy-β-amino acid derivative. nih.gov While demonstrated on α-keto esters, the principles are applicable to the broader class of ketoesters for generating stereodefined alcohol functionalities.

Key features of such enantioselective transformations include:

High Diastereo- and Enantioselectivity: The use of chiral catalysts, often metal-ligand complexes, directs the reaction to favor the formation of one specific stereoisomer. nih.govnih.gov